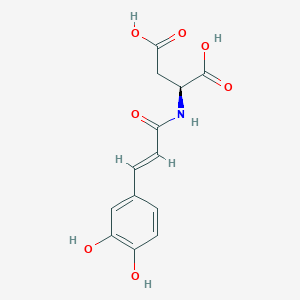

N-Caffeoyl-L-aspartic acid

概要

説明

N-Caffeoyl-L-aspartic acid is a naturally occurring compound that belongs to the class of hydroxycinnamic acid derivatives. It is formed by the esterification of caffeic acid and L-aspartic acid. This compound is known for its antioxidant properties and is found in various plant sources, contributing to their defense mechanisms against oxidative stress.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl-L-aspartic acid typically involves the reaction of caffeic acid with L-aspartic acid under specific conditions. One common method is the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes such as aspartate ammonia lyase. These methods are advantageous due to their high specificity and environmentally friendly nature. The use of biocatalysts can also lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions: N-Caffeoyl-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to form quinones.

Reduction: The double bonds in the compound can be reduced under hydrogenation conditions.

Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products:

Oxidation: Formation of quinones.

Reduction: Saturated derivatives of the compound.

Substitution: Ester or amide derivatives.

科学的研究の応用

Chemistry

N-Caffeoyl-L-aspartic acid serves as a model compound for studying esterification and amidation reactions. It is utilized in synthetic organic chemistry to explore reaction mechanisms and optimize conditions for producing similar compounds.

Antioxidant Activity

NCA exhibits potent antioxidant properties, which are critical in protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage in biological systems.

Plant Defense Mechanisms

The compound plays a role in plant defense against environmental stressors. Studies have shown that NCA contributes to the protective mechanisms of various plant species, enhancing their resilience to oxidative damage caused by pathogens and adverse conditions.

Anti-inflammatory Effects

In preclinical studies, NCA has demonstrated significant anti-inflammatory properties. Administration of this compound has been associated with reduced levels of inflammatory markers such as TNF-α and IL-6 in animal models, suggesting its potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

In vitro studies have indicated that NCA may induce apoptosis in cancer cell lines, particularly breast cancer cells. The activation of caspase pathways suggests its role as a potential anticancer agent, warranting further investigation into its mechanisms and efficacy.

Antioxidant Effectiveness

A study demonstrated that NCA significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents, indicating its protective potential against cellular damage.

Anti-inflammatory Mechanisms

In an animal model of inflammation, administration of NCA resulted in decreased levels of inflammatory markers, showcasing its role in modulating inflammatory responses.

Cancer Cell Studies

Research involving breast cancer cell lines revealed that NCA induced apoptosis through caspase pathway activation, highlighting its potential as an anticancer therapeutic agent.

作用機序

The mechanism of action of N-Caffeoyl-L-aspartic acid primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The phenolic hydroxyl groups in the caffeic acid moiety play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

類似化合物との比較

N-Caffeoyl-L-aspartic acid can be compared with other hydroxycinnamic acid derivatives such as:

Chlorogenic acid: Similar antioxidant properties but differs in its esterification with quinic acid instead of aspartic acid.

Caffeic acid: The parent compound, which lacks the aspartic acid moiety.

Ferulic acid: Another hydroxycinnamic acid derivative with different substitution patterns on the aromatic ring.

Uniqueness: this compound is unique due to its combination of caffeic acid and L-aspartic acid, which imparts distinct chemical and biological properties. Its dual functionality as an antioxidant and a modulator of biological pathways makes it a valuable compound for various applications.

生物活性

N-Caffeoyl-L-aspartic acid is a phenolic compound derived from the esterification of caffeic acid and L-aspartic acid. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

- Molecular Formula : C₁₃H₁₃N₁O₇

- Molar Mass : 295.25 g/mol .

- Structure : The structure features a caffeoyl group attached to the nitrogen atom of aspartic acid, which influences its biochemical properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity, primarily through the scavenging of free radicals and reactive oxygen species (ROS). The phenolic hydroxyl groups in the caffeic acid moiety are crucial for this activity, as they can donate hydrogen atoms to neutralize free radicals .

- Free Radical Scavenging : The compound can effectively scavenge various free radicals, protecting cells from oxidative damage.

- Signaling Pathway Modulation : It may also modulate signaling pathways involved in inflammation and cell proliferation, enhancing its therapeutic potential .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. These effects are likely mediated through its antioxidant properties and the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Caffeoyl L-DOPA | Contains a caffeoyl group | Exhibits neuroprotective effects |

| Caffeoylquinic Acid | Caffeoyl group attached to quinic acid | Prominent in coffee; strong antioxidant properties |

| Chlorogenic Acid | Contains caffeoyl groups | Known for extensive antioxidant properties |

| N-Caffeoyl-L-tyrosine | Similar amide bond structure | May exhibit different biological activities |

This compound is distinguished by its specific amino acid backbone (L-aspartic acid), influencing its solubility and bioactivity compared to other caffeoyl derivatives .

Case Studies and Research Findings

- Antioxidant Effectiveness : A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential use as a protective agent against oxidative damage .

- Anti-inflammatory Mechanisms : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its role in modulating inflammatory responses .

- Cancer Cell Studies : In vitro studies on breast cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Future Directions

While current research highlights the promising biological activities of this compound, further studies are needed to explore its mechanisms in greater detail. Investigating its effects in clinical settings and exploring its potential applications in nutraceuticals and pharmaceuticals will be essential for understanding its full therapeutic potential.

特性

IUPAC Name |

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO7/c15-9-3-1-7(5-10(9)16)2-4-11(17)14-8(13(20)21)6-12(18)19/h1-5,8,15-16H,6H2,(H,14,17)(H,18,19)(H,20,21)/b4-2+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHFZQQNJPOYRC-KHVHVRLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158585 | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860295-20-1 | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860295-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Caffeoyl-L-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860295201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CAFFEOYL-L-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9629A6NZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。